Enzymatic Discrimination by NovM Glycosyltransferase
The novobiocin biosynthetic glycosyltransferase NovM exhibits absolute discrimination between the native donor TDP‑L‑noviose and its closest structural analog TDP‑L‑rhamnose. NovM displays no detectable catalytic activity with TDP‑L‑rhamnose; instead, TDP‑L‑rhamnose acts as a competitive inhibitor with a Ki of 83.5 ± 5.5 μM [1]. This demonstrates that at the enzymatic level, L‑noviose cannot be functionally replaced by the more common and synthetically accessible L‑rhamnose.
| Evidence Dimension | Glycosyltransferase substrate acceptance / inhibitory constant |
|---|---|
| Target Compound Data | TDP‑L‑noviose: active substrate (kcat >300 min⁻¹) [1] |
| Comparator Or Baseline | TDP‑L‑rhamnose: no detectable glycosyltransferase activity; Ki = 83.5 ± 5.5 μM [1] |
| Quantified Difference | Complete loss of catalytic function; transition from substrate to inhibitor with ~84 μM affinity |
| Conditions | In vitro assay with purified recombinant NovM from Streptomyces spheroides, using TDP‑sugar donors and novobiocic acid acceptor [1] |
Why This Matters
For any project involving enzymatic noviosylation or metabolic engineering of aminocoumarins, only TDP‑L‑noviose (or its immediate biosynthetic precursor) can productively engage the pathway; L‑rhamnose is not merely inactive but actively inhibitory.
- [1] Meyers, C. L. F., Oberthür, M., Anderson, J. W., Kahne, D., & Walsh, C. T. (2003). Initial characterization of novobiocic acid noviosyl transferase activity of NovM in biosynthesis of the antibiotic novobiocin. Biochemistry, 42(14), 4179–4189. View Source
